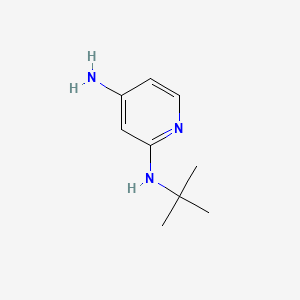

N2-tert-butylpyridine-2,4-diamine

Description

The Importance of Pyridine-Diamine Scaffolds in Chemical Synthesis and Materials Science

Pyridine-diamine scaffolds are a class of compounds that have garnered considerable interest in various scientific domains. Their derivatives are integral to the development of functional nanomaterials, serve as crucial ligands in organometallic chemistry, and are employed in asymmetric catalysis. nih.gov The incorporation of a pyridine (B92270) nucleus can enhance the bioactivity of molecules, a property attributed to its basicity, water solubility, stability, and ability to form hydrogen bonds. nih.govnih.gov

In materials science, pyridine-based compounds are valued for their optical and electronic properties. For instance, 4-tert-butylpyridine (B128874) is utilized as a specific additive in the electrolyte of dye-sensitized solar cells, enhancing their performance. sigmaaldrich.com The ability of the pyridine nitrogen to coordinate with metal ions is fundamental to the construction of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, separation, and catalysis.

A Historical Look at Substituted Pyridines and Diamine Ligands in Research

The history of pyridine chemistry dates back to 1846, when the initial pyridine scaffold was isolated from picoline. The structure of pyridine was later elucidated by Wilhelm Körner in 1869 and James Dewar in 1871. rsc.org Early research focused on its basic properties and its role as a solvent and reagent in organic synthesis. youtube.com

The development of methods to synthesize substituted pyridines has been a continuous area of research, as the selective preparation of non-symmetrically substituted pyridines presents a significant synthetic challenge. nih.gov Traditional methods often involve the condensation of amines with carbonyl compounds. nih.gov More contemporary approaches include C-H activation/alkenylation/electrocyclization sequences and multicomponent reactions that allow for the creation of highly substituted pyridine derivatives. nih.govnih.gov

The study of diamine ligands gained prominence with the development of coordination chemistry. The ability of these ligands to form stable chelate complexes with metal ions made them essential in catalysis and the development of new materials. The combination of a pyridine ring and diamine functionalities led to the exploration of pyridine-diamine ligands, which offer a unique combination of steric and electronic properties for fine-tuning the behavior of metal complexes.

The Rationale for Investigating N2-tert-butylpyridine-2,4-diamine

The specific substitution pattern of this compound, with a bulky tert-butyl group on one of the amine nitrogens, suggests a deliberate design to introduce specific steric and electronic effects. The tert-butyl group is known to create steric hindrance, which can influence the coordination geometry of metal complexes and the selectivity of catalytic reactions. wikipedia.org For example, 2,6-di-tert-butylpyridine (B51100) is a well-known hindered base that can be protonated but does not readily form adducts with Lewis acids like boron trifluoride. wikipedia.org

The presence of two amino groups at the 2 and 4 positions, one of which is substituted, creates an asymmetric ligand. This asymmetry can be highly valuable in asymmetric catalysis, where the chiral environment around a metal center dictates the stereochemical outcome of a reaction. The investigation of this compound is therefore driven by the potential to create novel catalysts and materials with unique properties arising from its specific substitution pattern. The study of its coordination chemistry and catalytic activity could provide valuable insights into the role of steric and electronic tuning of pyridine-diamine ligands.

Chemical and Physical Properties of this compound

While extensive research data on this compound is not widely available in public literature, some of its predicted and known properties can be summarized.

| Property | Value |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| CAS Number | 1249985-74-7 |

| Predicted Density | 1.073±0.06 g/cm³ |

| Predicted Boiling Point | 341.0±27.0 °C |

| Predicted pKa | 8.80±0.50 |

| Predicted LogP | 2.528 |

Note: The data in this table is based on predicted values from chemical databases and may not reflect experimentally determined values.

Structure

3D Structure

Properties

IUPAC Name |

2-N-tert-butylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOKSUFXFAPLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of N2 Tert Butylpyridine 2,4 Diamine

Vibrational Spectroscopy Analysis (Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular structure of a compound. mdpi.comnih.gov These techniques measure the vibrational energy states of molecules. mdpi.com While both are based on molecular vibrations, their selection rules differ, often providing complementary information. nih.gov

For N2-tert-butylpyridine-2,4-diamine , an IR spectrum would reveal characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations would include:

N-H Stretching: The primary amine (at position 4) and the secondary amine (at position 2) would exhibit distinct N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The secondary amine (N-H) band is generally weaker than the two bands (symmetric and asymmetric) of the primary amine (-NH₂).

C-H Stretching: Vibrations from the aromatic pyridine (B92270) ring and the aliphatic tert-butyl group would appear. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group would be just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations for the amino groups would be expected in the 1550-1650 cm⁻¹ region.

A Raman spectrum would complement the IR data. researchgate.net The highly symmetric vibrations and non-polar bonds, such as the C-C skeletal framework of the pyridine ring, often produce strong signals in Raman spectroscopy. researchgate.net For instance, the pyridine ring breathing modes would be prominent. The N-H and C-H stretching bands would also be observable.

A data table for the vibrational analysis would typically be presented as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | N-H stretch (primary amine) |

| Data not available | Data not available | N-H stretch (secondary amine) |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Aliphatic C-H stretch |

| Data not available | Data not available | C=C/C=N ring stretch |

| Data not available | Data not available | N-H bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

1H and 13C NMR Characterization

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For This compound , the spectrum would be expected to show:

A singlet for the nine equivalent protons of the tert-butyl group .

A broad singlet for the proton of the secondary amine (N-H) .

A broad singlet for the two protons of the primary amine (-NH₂) .

Distinct signals in the aromatic region for the protons on the pyridine ring . Their chemical shifts and coupling patterns would confirm their positions relative to the amino substituents.

¹³C NMR spectroscopy detects the carbon framework of the molecule. A decoupled spectrum of the title compound would display a unique signal for each carbon atom in a distinct chemical environment. Expected signals would include:

Two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

Four distinct signals for the carbon atoms of the pyridine ring , with their chemical shifts heavily influenced by the attached nitrogen and amino groups.

The expected chemical shifts would be tabulated as follows:

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | s | 9H | C(CH₃)₃ |

| Data not available | br s | 1H | NH |

| Data not available | br s | 2H | NH₂ |

| Data not available | d | 1H | Pyridine-H |

| Data not available | d | 1H | Pyridine-H |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C(CH₃)₃ |

| Data not available | C(CH₃)₃ |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

15N NMR Studies on Nitrogen Environments and Hydrogen Bonding

¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule, providing valuable insight into their electronic environment and involvement in processes like hydrogen bonding. fu-berlin.deumass.edu For This compound , three distinct nitrogen signals would be expected:

The pyridine ring nitrogen .

The nitrogen of the secondary amino group (-NH-tert-butyl).

The nitrogen of the primary amino group (-NH₂).

The chemical shifts of these nitrogen atoms are highly sensitive to their hybridization and electronic environment. Furthermore, the presence of intermolecular or intramolecular hydrogen bonding can cause significant shifts in the ¹⁵N signals. fu-berlin.denih.gov For example, if the primary amino group acts as a hydrogen bond donor to the pyridine nitrogen of another molecule, the chemical shifts of both nitrogens would be affected compared to a non-hydrogen-bonded state. umass.edu Studies on related pyridine derivatives show that hydrogen bonding to the pyridine nitrogen typically causes an upfield shift in its ¹⁵N NMR signal. umass.edursc.org

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon atom it is directly attached to, allowing for definitive assignment of the pyridine ring's proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment would show couplings between protons and carbons separated by two or three bonds. This would be critical for confirming the placement of the tert-butyl group on the N2 amine by showing a correlation from the tert-butyl protons to the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei and would be useful for determining the preferred conformation of the tert-butyl group relative to the pyridine ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways (e.g., GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

For This compound (molecular formula C₉H₁₅N₃), the exact mass would be confirmed by high-resolution mass spectrometry (HRMS), likely using Electrospray Ionization (ESI). The protonated molecule [M+H]⁺ would be observed.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. A common fragmentation pathway for tert-butyl substituted compounds involves the loss of a tert-butyl cation or isobutylene. For the title compound, characteristic fragmentation would likely include:

Loss of a tert-butyl group: A primary fragmentation would be the cleavage of the N-C bond of the tert-butyl group, leading to a significant fragment ion.

Loss of ammonia (B1221849) (NH₃): Fragmentation of the primary amino group could lead to the loss of ammonia.

Ring fragmentation: Cleavage of the pyridine ring itself could occur under higher energy conditions.

A typical GC-MS analysis, if the compound is sufficiently volatile and thermally stable, would provide both a retention time and a mass spectrum based on electron ionization (EI), which would offer a standard fragmentation pattern for library matching.

Predicted Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| Data not available | [M+H]⁺ (Protonated molecule) |

| Data not available | [M - C₄H₉]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. researchgate.net

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of This compound would be expected to show absorptions characteristic of substituted pyridines. The amino groups are strong auxochromes and would cause a significant red-shift (bathochromic shift) of the π→π* transitions of the pyridine ring compared to unsubstituted pyridine. The spectrum would likely display one or more intense absorption bands in the UV region.

Fluorescence Spectroscopy: Many aromatic amines and pyridine derivatives are fluorescent. An emission spectrum would be recorded by exciting the molecule at one of its absorption maxima (λ_max). The resulting fluorescence spectrum would typically be a mirror image of the lowest energy absorption band and shifted to a longer wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further information about the excited state properties of the molecule.

Electronic Spectroscopy Data

| Technique | λ_max (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| UV-Vis Absorption | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be unequivocally determined through the powerful technique of single-crystal X-ray diffraction. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of the substance's solid-state properties. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published crystal structure data for the specific compound this compound.

While crystallographic studies have been conducted on analogous pyridine derivatives, the unique substitution pattern of an N2-tert-butyl group and a C4-amino group on the pyridine ring of this compound means that no direct experimental data is available to be presented for the following sections. The subsequent discussion is therefore based on the general principles of X-ray crystallography and highlights the type of information that would be obtained from such an analysis, should a suitable single crystal of the compound be successfully grown and analyzed.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial and most fundamental data obtained from an X-ray diffraction experiment is the determination of the crystal system, space group, and the dimensions of the unit cell. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the symmetry of its unit cell. The space group provides a more detailed description of the symmetry elements present within the crystal lattice. Finally, the unit cell parameters define the dimensions (lengths of the sides a, b, c) and angles (α, β, γ) of the repeating unit that forms the entire crystal.

For a hypothetical crystal of this compound, this data would be presented in a table similar to the one below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 15.789 |

| α (°) | 90 |

| β (°) | e.g., 95.34 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1345.6 |

| Z (molecules per unit cell) | 4 |

Note: The values in this table are purely illustrative and are not based on experimental data.

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., hydrogen bonding networks)

A detailed analysis of the crystal structure would reveal the various intermolecular forces that govern the packing of this compound molecules in the solid state. Of particular importance would be the identification and characterization of hydrogen bonding networks. The presence of two amino groups (at the C2 and C4 positions) and a pyridine nitrogen atom provides multiple sites for hydrogen bond donation and acceptance.

It would be anticipated that the primary amino group at the C4 position and the secondary amino group at the N2 position would act as hydrogen bond donors, forming interactions with the pyridine nitrogen of adjacent molecules or with other amino groups. These interactions would likely lead to the formation of one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and physical properties. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.

Conformational Analysis in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For this compound, a key conformational feature would be the orientation of the tert-butyl group relative to the pyridine ring. Due to the steric bulk of the tert-butyl group, it is expected to adopt a conformation that minimizes steric hindrance with the adjacent amino group and the pyridine ring. The torsion angles defining the orientation of the tert-butyl group and the planarity of the pyridine ring and its substituents would be accurately measured. This solid-state conformation could then be compared with theoretical calculations or spectroscopic data from solution-state studies to understand the influence of the crystalline environment on the molecular geometry.

Computational and Theoretical Investigations of N2 Tert Butylpyridine 2,4 Diamine

Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure and Energetics

There is no available data from quantum chemical calculations for N2-tert-butylpyridine-2,4-diamine. Such studies would typically provide valuable information on:

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound. Consequently, its behavior in different solvents, its hydration or solvation structure, and the nature of its intermolecular interactions remain unexplored from a computational standpoint.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

The computational prediction of spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies, can be a powerful tool for characterizing a molecule and complementing experimental data. At present, no such predictive studies for this compound are available in the scientific literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is often used to investigate potential reaction mechanisms, transition states, and activation energies. There are no published studies that computationally elucidate any mechanistic pathways involving this compound.

Transition State Characterization

The characterization of transition states is crucial for understanding the reaction mechanisms involving this compound. While no specific transition state calculations for reactions with this exact molecule have been reported, insights can be drawn from computational studies on similar pyridine (B92270) systems.

For instance, in nucleophilic substitution reactions at an unsaturated carbon center involving pyridine as a nucleophile, density functional theory (DFT) calculations, such as those at the M06-2X/6-311+G(d,p) level, have been employed to optimize the geometries of transition states. rsc.org These studies reveal that the transition state involves the formation of a new bond between the pyridine nitrogen and the electrophilic carbon, with a concomitant elongation of the bond to the leaving group.

In the context of this compound, the presence of two amino groups at the 2 and 4 positions significantly increases the nucleophilicity of the pyridine ring nitrogen and the exocyclic amino nitrogens. The tert-butyl group at the N2 position introduces considerable steric hindrance, which would likely influence the geometry and energy of any transition state involving this nitrogen atom.

Computational studies on the tautomerization of 2-aminopyridine (B139424) derivatives have identified transition states for proton transfer and pyramidal inversion at the amino nitrogen. nih.govnih.gov For a hypothetical intramolecular proton transfer in this compound, for instance from the N4-amino group to the pyridine ring nitrogen, a transition state with a partially formed N-H bond and a partially broken N-H bond would be expected. The energy barrier for such a process would be influenced by the electronic effects of the tert-butyl group and the other amino group.

Table 1: Calculated Activation Energies for Related Pyridine Derivative Processes

| Process | Molecule | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Proton Transfer | 2-Amino-4-methylpyridine | B3LYP/6-311++G(d,p) | 44.81 | nih.gov |

| Pyramidal Inversion | 2-Amino-4-methylpyridine | B3LYP/6-311++G(d,p) | 0.41 | nih.gov |

This table presents data for a related compound to infer potential energetic barriers for similar processes in this compound.

Reaction Coordinate Analysis

A reaction coordinate analysis maps the energetic pathway of a reaction from reactants to products, passing through the transition state. For reactions involving this compound, such an analysis would provide a detailed picture of the energy changes along the reaction path.

Intrinsic Reaction Coordinate (IRC) calculations are a standard method to trace the reaction path downhill from a transition state to the corresponding reactants and products, confirming that the transition state indeed connects the intended species. rsc.org For a hypothetical nucleophilic substitution reaction where this compound acts as the nucleophile, the reaction coordinate would likely depict a smooth decrease in energy as the reactants approach, a maximum at the transition state, and then a decrease to the energy of the products.

The shape of the potential energy surface along the reaction coordinate would be influenced by the substituents. The electron-donating amino groups would lower the activation energy for electrophilic attack on the ring. Conversely, the bulky tert-butyl group would raise the energy of pathways where it sterically clashes with the reactant or solvent molecules.

Structure-Property Relationship (SPR) Studies using Computational Approaches

Computational methods are powerful tools for establishing quantitative structure-property relationships (QSPRs). For this compound, computational descriptors can be used to predict various physical and chemical properties.

Studies on substituted pyridines have demonstrated that computational descriptors can effectively explain properties like permeability. nih.gov Molecular descriptors such as solvation free energies, solvent-accessible surface area, and polar surface area, calculated using semi-empirical or DFT methods, can be correlated with experimentally observed properties. nih.gov

For this compound, key computational descriptors would include:

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would indicate its electron-donating ability and susceptibility to electrophilic attack. The amino groups are expected to raise the HOMO energy, making the molecule a better electron donor.

Steric Properties: The size and shape of the molecule, particularly the steric hindrance imposed by the tert-butyl group, can be quantified using computational methods. This is crucial for understanding its ability to act as a ligand or a base. acs.orgwikipedia.org

Basicity: The proton affinity or pKa can be calculated to predict the basicity of the different nitrogen atoms in the molecule. The pyridine ring nitrogen and the exocyclic amino groups will have different basicities, influenced by resonance and inductive effects.

Table 2: Predicted Physicochemical Properties of this compound based on Related Compounds

| Property | Predicted Trend/Value | Rationale based on Computational Studies of Analogues |

| Basicity (pKa) | Higher than pyridine | Electron-donating amino groups increase electron density on the ring nitrogen. |

| Nucleophilicity | Enhanced at N4-amino and ring N | The amino groups are strong activating groups. The N2-amino is sterically hindered by the tert-butyl group. |

| Dipole Moment | Significant | Due to the presence of polar N-H and C-N bonds and the asymmetric substitution pattern. |

This table provides predictions based on the known effects of amino and tert-butyl substituents on the pyridine ring.

Chemical Reactivity and Mechanistic Studies of N2 Tert Butylpyridine 2,4 Diamine

Acid-Base Properties and Protonation Equilibria

The basicity of N2-tert-butylpyridine-2,4-diamine is a complex function of its structure. The pyridine (B92270) nitrogen and the two exocyclic amino groups are all potential sites for protonation. The amino groups, being electron-donating, increase the electron density on the pyridine ring, which would typically enhance the basicity of the ring nitrogen compared to pyridine itself. However, the position of these groups and the presence of the bulky tert-butyl substituent introduce significant electronic and steric effects.

Generally, the gas phase basicity and proton affinity of pyridine derivatives are influenced by substituents. For instance, the introduction of alkyl groups tends to increase basicity.

Table 1: Comparison of Gas Phase Basicity and Proton Affinity of Pyridine and Substituted Pyridines

| Compound | Gas Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |

|---|---|---|

| Pyridine | 883.6 | 916.3 |

| 2-Methylpyridine | 903.9 | 934.8 |

| 4-Methylpyridine | 910.1 | 940.8 |

| 2,6-Dimethylpyridine | 919.5 | 948.4 |

| 2-tert-Butylpyridine | 918.6 | 947.5 nist.gov |

Data sourced from the NIST Chemistry WebBook and compiled from various studies.

This table illustrates the increase in basicity with alkyl substitution. For this compound, the amino groups would further enhance the basicity of the ring nitrogen and the exocyclic nitrogens. The precise determination of the pKa values for each potential protonation site would require experimental analysis, as the electronic and steric effects are intricately linked.

The tert-butyl group at the N2 position exerts significant steric hindrance, which can impede the approach of a proton to the adjacent ring nitrogen and the N2-amino group itself. This phenomenon, known as steric hindrance to protonation, has been well-documented in hindered pyridines like 2,6-di-tert-butylpyridine (B51100). acs.org Such compounds are often referred to as "non-coordinating" or "proton-sponge" like bases because their nitrogen lone pair is sterically shielded, making them poor nucleophiles but still capable of abstracting protons.

In the case of this compound, the tert-butyl group will likely lower the basicity of the ring nitrogen and the N2-amino group more than what would be expected based on electronic effects alone. The N4-amino group, being further away from the bulky substituent, would be less affected by steric hindrance and may be the most accessible site for protonation.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the presence of two strong electron-donating amino groups at the 2- and 4-positions significantly activates the ring for such reactions. These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

In this compound, the amino groups at C2 and C4 activate the C3, C5, and C6 positions. The likely sites of electrophilic attack would be the C3 and C5 positions, which are ortho and para to the activating amino groups. The C6 position is also activated, but may be sterically hindered by the adjacent N2-tert-butylamino group. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For instance, nitration would likely introduce a nitro group at the C3 or C5 position.

Nucleophilic Reactivity of the Amino Groups

The exocyclic amino groups in this compound are nucleophilic and can participate in a variety of reactions. The N4-amino group is expected to be more nucleophilic than the N2-amino group due to the steric hindrance imposed by the tert-butyl group on the latter.

These amino groups can undergo reactions such as:

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides would lead to the formation of secondary or tertiary amines and amides, respectively. The N4-amino group would be the preferred site of reaction.

Diazotization: Treatment with nitrous acid could lead to the formation of a diazonium salt, particularly at the less hindered N4-amino group. This intermediate could then be used for further synthetic transformations.

Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions could be employed to form C-N bonds, for example, by reacting with aryl halides to introduce an aryl substituent on one of the amino groups.

Reactions Involving the tert-Butyl Moiety (if applicable)

The tert-butyl group is generally chemically inert and does not readily participate in reactions under typical conditions. Its primary role in the reactivity of this compound is to provide steric bulk. Under harsh conditions, such as strong acid and high temperatures, cleavage of the tert-butyl group could potentially occur, but this is not a common or synthetically useful transformation.

Oxidation and Reduction Chemistry

The pyridine ring and the amino groups are susceptible to oxidation. Oxidation of the pyridine nitrogen can lead to the formation of an N-oxide. The amino groups can also be oxidized. The specific products would depend on the oxidizing agent used. For instance, peroxy acids are commonly used for N-oxidation of pyridines.

Reduction of the pyridine ring is also possible, typically through catalytic hydrogenation. This would lead to the corresponding piperidine (B6355638) derivative. The conditions required for hydrogenation would need to be carefully controlled to avoid reactions at other functional groups.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Kinetic Studies: By monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, the rate law can be determined, providing information about the species involved in the rate-determining step. For example, in an electrophilic substitution reaction, kinetic studies could help to elucidate the role of the electrophile and the pyridine substrate in the reaction mechanism. acs.org

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N), is a powerful tool for elucidating reaction mechanisms. For instance, in an electrophilic aromatic substitution, a kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the normal substrate and a substrate where the hydrogen to be replaced is substituted with deuterium. A significant KIE would suggest that the C-H bond breaking is part of the rate-determining step. rsc.org Isotopic labeling of the nitrogen atoms could also be used to trace their fate in reactions involving the amino groups or the pyridine ring. chemrxiv.orgnih.gov

For this compound, such studies could be designed to:

Determine the relative rates of electrophilic attack at different positions on the pyridine ring.

Investigate the mechanism of nucleophilic substitution at the amino groups.

Probe the steric effects of the tert-butyl group on reaction rates and mechanisms.

Coordination Chemistry and Ligand Applications of N2 Tert Butylpyridine 2,4 Diamine

Design Principles for N2-tert-butylpyridine-2,4-diamine as a Ligand

The design of this compound as a ligand is predicated on the interplay between its chelating ability and the influence of its substituent, the tert-butyl group. These factors are expected to dictate its coordination behavior with various metal ions.

Denticity and Chelating Ability

This compound possesses multiple potential donor sites: the pyridine (B92270) ring nitrogen and the two exocyclic amino groups. This arrangement allows for several possible coordination modes. It can act as a monodentate ligand, coordinating through the pyridine nitrogen, which is a common feature of pyridine derivatives.

More significantly, the presence of the amino group at the 2-position allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center by coordinating through the pyridine nitrogen and the N2-amino nitrogen. Chelating ligands, such as ethylenediamine, are well-known to form more stable complexes compared to their monodentate counterparts, an observation known as the chelate effect ekb.eg. The 2,4-diaminopyridine scaffold is known to form stable complexes with various transition metals nih.govnih.govmdpi.comnih.govnih.gov. The formation of a five-membered chelate ring is entropically favored and results in enhanced thermodynamic stability of the resulting metal complex. The amino group at the 4-position is less likely to be involved in chelation with the pyridine nitrogen due to the formation of a less stable six-membered ring. However, it could potentially bridge between two metal centers in polynuclear complexes.

Steric and Electronic Tuning via the tert-Butyl Group

The tert-butyl group attached to the exocyclic nitrogen at the 2-position is a crucial feature of this ligand, introducing significant steric bulk near the metal coordination site. Steric hindrance is a powerful tool in ligand design, influencing the coordination number, geometry, and reactivity of the metal center ub.eduresearchgate.netcam.ac.uknih.govresearchgate.net.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., halides, acetates, nitrates) and solvent will depend on the target metal and the desired complex.

Characterization Techniques would typically include:

Spectroscopic Methods:

NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center by observing shifts in the signals of the ligand's protons and carbons.

FT-IR Spectroscopy: To identify changes in the vibrational frequencies of the N-H and C-N bonds upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the metal complex.

X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Transition Metal Complexes

This compound is expected to form stable complexes with a wide range of transition metals, including those from the first row (e.g., Fe, Co, Ni, Cu, Zn) and heavier transition metals (e.g., Ru, Rh, Pd, Pt). The coordination chemistry of aminopyridine ligands with transition metals is well-established, often resulting in mononuclear or polynuclear structures with interesting magnetic and electronic properties nih.govvot.plrsc.orgresearchgate.netrsc.org. The specific geometry of the resulting complexes (e.g., tetrahedral, square planar, octahedral) will be dictated by the nature of the metal ion, its oxidation state, and the steric constraints imposed by the tert-butyl group.

For example, iron(II) complexes with α-iminopyridine ligands, which are structurally related, have been shown to exhibit a rich coordination chemistry with geometries that are highly dependent on the substitution pattern of the ligand rsc.org.

Main Group Metal Complexes

The coordination chemistry of aminopyridine ligands is not limited to transition metals; they also form stable complexes with main group elements. The nitrogen donor atoms of this compound can coordinate to Lewis acidic main group metal centers, such as those of aluminum, gallium, and indium. The steric bulk of the tert-butyl group could be particularly useful in stabilizing low-coordinate main group metal complexes cam.ac.uk. The coordination chemistry of tris(2-pyridyl)aluminates, for instance, demonstrates that steric encumbrance on the pyridine rings has a significant impact on the coordination characteristics of the resulting complexes cam.ac.uk.

Catalytic Applications in Organic Transformations

While no catalytic applications of this compound complexes have been reported, the structural features of the ligand suggest its potential utility in various catalytic organic transformations. The combination of a chelating aminopyridine scaffold and a bulky tert-butyl substituent could lead to catalysts with unique activity and selectivity.

Potential areas of application include:

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are widely used as catalysts in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings acs.org. The electronic properties of the this compound ligand could influence the catalytic efficiency of a palladium center.

Polymerization: Group IV metal complexes stabilized by aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization researchgate.net. The steric environment created by the tert-butyl group could influence the molecular weight and polydispersity of the resulting polymers. Iron complexes with amino-pyridine ligands have also been investigated for atom transfer radical polymerization (ATRP) nsf.gov.

Oxidation Catalysis: Iron complexes of α-iminopyridine ligands have demonstrated catalytic activity in the oxidation of various organic substrates rsc.org. The this compound ligand could potentially support metal centers in similar oxidation reactions.

Asymmetric Catalysis (e.g., as chiral ligands)

No specific examples or data were found concerning the use of this compound or its chiral derivatives as ligands in asymmetric catalysis.

Dehydrogenation Catalysis (e.g., as hydride sources or mediators)

There is no available information on the application of this compound in dehydrogenation catalysis.

Metal-Mediated C-H Activation and Functionalization

Research detailing the use of this compound as a ligand in metal-mediated C-H activation and functionalization is not available in the searched literature.

Ligand Structure-Activity Relationships in Catalytic Systems

Without catalytic data, no structure-activity relationships for this compound can be established.

Advanced Applications and Functional Materials Derived from N2 Tert Butylpyridine 2,4 Diamine

Optoelectronic Properties in Photovoltaic Devices

The intrinsic electronic characteristics of the pyridine (B92270) ring, combined with the electron-donating nature of the amino groups, make N2-tert-butylpyridine-2,4-diamine and its derivatives promising candidates for use in optoelectronic devices, particularly in the field of photovoltaics.

Role as Hole-Transporting Materials

In photovoltaic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) play a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode. Pyridine-based compounds have been investigated as effective HTMs due to their potential for high hole mobility and suitable energy levels. nih.govresearchgate.net The presence of amino groups on the pyridine ring in this compound enhances its electron-donating character, which is a desirable trait for an HTM as it facilitates the transfer of holes.

The tert-butyl group, a bulky substituent, can play a significant role in improving the morphological stability of the HTM layer. In many organic semiconductors, close packing can lead to crystallization, which is detrimental to device performance. acs.org The steric hindrance provided by the tert-butyl group can prevent this, leading to the formation of more uniform and amorphous thin films. This is crucial for achieving high-performance and stable photovoltaic devices. For instance, the related compound 4-tert-butylpyridine (B128874) (tBP) has been shown to act as a morphology controller in the hole transport layer of perovskite solar cells, improving film quality and reducing defects. ucsd.edu

The performance of several pyridine-based HTMs in OLEDs has been documented, showcasing their potential. While specific data for this compound is not yet prevalent, the performance of analogous compounds provides a strong indication of its capabilities.

Table 1: Performance of Functionalized Pyridine-Based Hole-Transporting Materials in OLEDs

| Compound | Device Structure | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Reference |

|---|---|---|---|---|

| Py-Br | ITO/HTL/Ir(ppy)3:CBP/TPBi/LiF/Al | 9.0 | 17,300 | nih.gov |

This table presents data for pyrene- and carbazole-functionalized pyridine derivatives as illustrative examples of the potential of pyridine-based HTMs.

Investigation of Charge Transport Mechanisms

The efficiency of charge transport in HTMs is governed by both intramolecular and intermolecular factors. Intramolecularly, the electronic coupling between the pyridine core and the substituent groups influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The amino groups in this compound are expected to raise the HOMO level, which is beneficial for matching the energy levels of the perovskite absorber layer, thereby facilitating efficient hole extraction. nih.gov

Intermolecularly, the arrangement of molecules in the solid state dictates the pathways for charge hopping. The presence of both hydrogen-bonding donors (the amino groups) and acceptors (the pyridine nitrogen) in this compound suggests that it can form well-ordered structures, which can be advantageous for charge transport. Computational studies on related systems have shown that specific molecular designs can enhance charge transfer. For instance, creating a donor-acceptor (D-A) molecular backbone can lead to a larger dipole moment, promoting intramolecular charge transfer. mdpi.comnih.gov

Design Principles for Enhanced Performance and Stability

To further enhance the performance and stability of HTMs based on this compound, several design principles can be applied:

Functionalization of the Pyridine Core: Introducing different functional groups to the pyridine ring can fine-tune its electronic properties. For example, attaching electron-donating groups can increase the HOMO level for better energy alignment, while electron-withdrawing groups can be used to adjust the LUMO level. nih.gov

Peripheral Group Engineering: Modifying the peripheral groups, such as the amine substituents, can influence solubility, film-forming properties, and intermolecular interactions.

Increasing Molecular Dimensionality: Moving from simple linear molecules to more complex three-dimensional structures can suppress crystallization and improve the thermal stability of the HTM layer.

Noncovalent Conformational Locks: The introduction of specific atoms that can form noncovalent interactions, such as S···N, can improve molecular planarity, which in turn can enhance hole transport and induce the formation of high-quality films. mdpi.comnih.gov

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. This compound is an excellent candidate for designing self-assembling systems due to its capacity for forming specific and directional intermolecular interactions.

Formation of Intermolecular Networks through Hydrogen Bonding and π-π Stacking

The molecular structure of this compound contains key features that drive self-assembly:

Hydrogen Bonding: The two amino groups (-NH2) can act as hydrogen bond donors, while the nitrogen atom in the pyridine ring and potentially the amino nitrogens themselves can act as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks. researchgate.netmdpi.com In similar systems, such as those involving 2,4-diaminopyrimidine (B92962), N-H···N and N-H···O hydrogen bonds are the primary interactions leading to the formation of chains and sheets. researchgate.net

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with neighboring molecules. These interactions, while generally weaker than hydrogen bonds, are crucial for the stabilization of layered or columnar structures. nih.gov The interplay between hydrogen bonding and π-π stacking can lead to complex and well-defined three-dimensional architectures. nih.gov

The combination of these interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, and sheets, which ultimately dictate the macroscopic properties of the material. nih.gov

Design of Self-Assembled Architectures

By strategically modifying the this compound scaffold, it is possible to program the self-assembly process to create specific architectures with desired functionalities. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, where the molecules exhibit a degree of order between that of a crystalline solid and an isotropic liquid. Such materials are of interest for applications in organic electronics.

The design of self-assembled architectures based on this compound could lead to:

One-Dimensional Nanostructures: Linear chains formed through head-to-tail hydrogen bonding could result in nanowires or nanofibers with anisotropic properties.

Two-Dimensional Sheets: Extensive hydrogen bonding networks in a plane could lead to the formation of 2D sheets, which could be exploited in sensing or separation applications.

Porous Frameworks: The combination of directional hydrogen bonds and the steric bulk of the tert-butyl group could lead to the formation of porous crystalline materials, with potential applications in gas storage or catalysis.

The ability to control intermolecular interactions is a powerful tool for creating novel materials. For instance, in benzothiadiazole derivatives, the coordination of hydrogen bonding and π-π stacking has been shown to induce elasticity and efficient optical waveguiding in the resulting crystals. rsc.org

Role in Sensing and Analytical Chemistry

The structural features of this compound, particularly the presence of two nitrogen-based functional groups, make it a candidate for applications in sensing and analysis. The lone pair electrons on the pyridine and amino nitrogens can engage in various non-covalent interactions, which are fundamental to chemical detection and separation techniques.

Applications as Metal Ion Intercalating Agents

While direct studies on this compound as a metal ion intercalating agent are not prominent in the literature, its core structure suggests a strong potential for chelation. Diamino and aminopyridine moieties are well-known for their ability to act as ligands, forming stable complexes with various transition metal ions. nih.govnih.gov For instance, Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have been shown to form complexes with Cu(II), Co(II), Ni(II), and other metal ions. nih.gov Similarly, 2,5-diamino-1,3,4-thiadiazole, another molecule with multiple nitrogen donors, coordinates with metal ions through its amine nitrogens. nih.gov

The two amino groups in this compound can act as a bidentate ligand, binding to a single metal center to form a stable chelate ring. The pyridine nitrogen could also participate in coordination, potentially allowing for tridentate binding. This chelating ability is crucial for applications such as:

Selective Extraction: The compound could be used to selectively extract specific metal ions from a mixture.

Sensing: Upon binding to a metal ion, the electronic properties of the molecule would change, potentially leading to a detectable colorimetric or fluorescent response.

Catalysis: Metal complexes of this ligand could exhibit catalytic activity, leveraging the metal center for chemical transformations.

The presence of the bulky tert-butyl group would likely influence the steric environment around the coordination sites, potentially imparting selectivity for certain metal ions based on their size and preferred coordination geometry.

Gas Phase Ionization and Ion Mobility Spectrometry Studies

The defining feature of 2,6-di-tert-butylpyridine (B51100) is the steric hindrance provided by the two bulky tert-butyl groups flanking the nitrogen atom. wikipedia.org This steric bulk makes the nitrogen lone pair less accessible, classifying it as a "hindered base." In gas-phase ionization, this steric hindrance can significantly lower the rate of protonation compared to unhindered molecules.

For this compound, the single tert-butyl group at the N2 position would also introduce steric hindrance. In IMS, which separates ions based on their size and shape as they drift through a buffer gas, this would affect its collision cross-section (CCS). The presence of the tert-butyl group and the two amino groups would lead to a specific three-dimensional structure that could be characterized by IMS, allowing for its differentiation from other isomers and related compounds. Theoretical modeling, often used in conjunction with experimental IMS, could predict the stable conformations of the protonated ion and calculate its theoretical CCS value for comparison. nih.gov

Precursors for Polymer Synthesis and Macromolecular Architectures

Diamines are fundamental building blocks in polymer chemistry, serving as monomers for step-growth polymerization. This compound, with its two reactive amino groups, can theoretically be used to synthesize a variety of polymers, including polyamides, polyimides, and polyureas. The general process involves reacting the diamine with a suitable co-monomer, such as a diacyl chloride (for polyamides) or a dianhydride (for polyimides). mdpi.comnih.govyoutube.com

The incorporation of the this compound unit into a polymer backbone would impart specific properties to the resulting material:

Thermal Stability: The aromatic pyridine ring is expected to enhance the thermal stability of the polymer.

Solubility: The bulky, non-polar tert-butyl group might improve the solubility of the resulting polymers in organic solvents, which is often a challenge for rigid-rod aromatic polymers.

Functional Properties: The pyridine nitrogen and the unreacted amino group (if only one participates in polymerization) would remain as functional sites along the polymer chain. These sites could be used for post-polymerization modification, metal coordination, or to influence the polymer's acid-base properties.

For example, the reaction of this compound with a diacyl chloride like terephthaloyl chloride would yield a polyamide. The properties of this polymer could be tuned by the choice of co-monomer. While specific examples of polymers derived from this compound are not documented in the searched literature, the principles of polycondensation reactions with other diamines are well-established. mdpi.comyoutube.com

Chemical Biology and Mechanistic Medicinal Chemistry

The diaminopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The focus here is on the chemical principles underlying these activities, rather than clinical outcomes.

Structure-Activity Relationship (SAR) Investigations for Molecular Targets

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. drugdesign.orgyoutube.com For a molecule like this compound, SAR investigations would systematically modify its structure to understand how each component contributes to its biological activity. nih.govnih.gov

Key modifications and the insights they could provide include:

The tert-Butyl Group: Replacing the tert-butyl group with smaller (e.g., methyl, ethyl) or larger alkyl groups, or with cyclic or aromatic moieties, would probe the size and nature of the binding pocket it occupies. This helps to optimize van der Waals and hydrophobic interactions.

The Amino Groups: The relative positions of the amino groups are critical. Moving the amino group from position 4 to other positions on the ring would alter the geometry of interaction with a biological target. N-alkylation or N-acylation of these groups would explore the importance of hydrogen bond donor capabilities. nih.gov

The Pyridine Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) at the remaining open positions (3, 5, or 6) on the pyridine ring would modulate the electronic properties (pKa) and steric profile of the molecule. This can enhance binding affinity or improve pharmacokinetic properties.

For instance, in the development of kinase inhibitors based on the 4-anilinoquinazoline (B1210976) scaffold, substitutions on the aniline (B41778) ring were found to be critical for potent activity by creating favorable interactions within a hydrophobic region of the enzyme's ATP-binding site. drugdesign.org A similar systematic approach applied to this compound and its analogues would be crucial for identifying its molecular targets and optimizing its interactions.

Mechanistic Elucidation of Biological Interactions

The most well-established biological role for diaminopyridine and diaminopyrimidine structures is the inhibition of the enzyme dihydrofolate reductase (DHFR). youtube.comnih.govnih.gov This enzyme is critical in the folic acid synthesis pathway, which produces tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. youtube.com Microorganisms rely on this pathway for survival, making DHFR an excellent target for antimicrobial agents. nih.gov

The mechanism of action of diaminopyridine-based inhibitors involves their structural mimicry of the natural substrate, dihydrofolate. The 2,4-diamine portion of the molecule is particularly important for binding to the active site of DHFR, forming key hydrogen bonds with conserved amino acid residues (e.g., aspartate). This binding is often much stronger than that of the natural substrate, leading to potent inhibition of the enzyme. nih.gov

Compounds like trimethoprim (B1683648) and iclaprim (B1674355) (diaminopyrimidines) are classic examples that operate via this mechanism. nih.gov Research on 2,4-diaminopyrimidine derivatives as inhibitors of Bacillus anthracis DHFR has shown that these compounds are effective against this organism. nih.gov Given the structural similarity, this compound is a strong candidate for possessing antimicrobial properties through the same DHFR inhibition pathway. The tert-butyl group would likely occupy a hydrophobic pocket within the enzyme's active site, potentially enhancing binding affinity and conferring selectivity for microbial DHFR over the human form.

In Silico Molecular Docking and Receptor Interaction Profiling

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Studies on various pyridine and pyrimidine (B1678525) derivatives have demonstrated their potential as inhibitors of several key biological targets. For instance, a series of pyridine and pyrimidine derivatives were evaluated as potential inhibitors of both wild-type and T790M mutant Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer. Molecular docking studies of these compounds revealed their binding modes within the EGFR kinase domain, highlighting the potential for this class of compounds in cancer therapy.

Similarly, 2,4-disubstituted pyridopyrimidine derivatives have been studied as inhibitors of the ATP-binding cassette sub-family G member 2 (ABCG2) enzyme, which is a transporter protein associated with multidrug resistance. Molecular docking simulations indicated that the inhibitory activity of these compounds is related to their binding energy and hydrophobicity.

Furthermore, new pyrimidine and pyridine derivatives have been designed and synthesized as multitarget cholinesterase inhibitors for potential use in Alzheimer's disease. Molecular docking and molecular dynamics studies confirmed the interaction of these compounds with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The pyridine moiety of one such derivative was observed to form π-π stacking interactions with key amino acid residues within the enzyme's active site.

The interaction of pyridine derivatives with other receptors has also been explored. For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown affinity for adenosine (B11128) receptors, with some exhibiting selectivity for the A3 subtype. Additionally, a series of pyridine derivatives have been synthesized and identified as potential antagonists of the CXC chemokine receptor type 4 (CXCR4), which is involved in various diseases, including HIV-1 proliferation and cancer metastasis.

A study on 5-substituted pyridine-2,4-dicarboxylate derivatives revealed their potential for the selective inhibition of human Jumonji-C domain-containing protein 5 (JMJD5), a histone demethylase. Crystallographic studies showed that the pyridine C5 substituent binds within the substrate-binding pocket of the enzyme.

Future Perspectives and Emerging Research Avenues

Integration with Advanced Manufacturing Techniques (e.g., 3D printing of functional materials)

The integration of functional molecules into advanced manufacturing processes like 3D printing (additive manufacturing) represents a significant frontier. While direct research on incorporating N2-tert-butylpyridine-2,4-diamine into 3D printing inks or filaments is still nascent, the potential is substantial. Pyridine-based compounds are known to be valuable precursors for creating materials with tailored optical and electrical properties, owing to the pyridine (B92270) ring's capacity for π-π stacking interactions.

Future research could focus on designing polymers or resins that include this compound as a monomer or a functional additive. Such materials could be used as photo-curable resins in stereolithography (SLA) or as filaments in fused deposition modeling (FDM). The amino groups on the pyridine ring offer reactive sites for polymerization or for grafting the molecule onto a polymer backbone. The tert-butyl group could be leveraged to control solubility and intermolecular interactions within the material matrix, potentially influencing the mechanical and thermal properties of the final 3D-printed object. Potential applications include the printing of custom-designed electronic components, sensors, or catalytic devices where the specific electronic properties of the pyridine-diamine core are essential.

Table 1: Potential Research Directions in Advanced Manufacturing

| Research Avenue | Potential Role of this compound | Target Application |

|---|---|---|

| Functional Resins for SLA | Co-monomer or additive to influence refractive index and conductivity. | 3D printed optical lenses, waveguides, or electronic circuits. |

| Doped Filaments for FDM | Additive to a base polymer (e.g., PLA, ABS) to impart specific functionalities. | Custom-shaped sensors or scaffolds with bioactive properties. |

| Conductive Inks | Component in a formulation for printable, flexible electronics. | Wearable electronics, RFID tags. |

Exploration of Novel Derivatization Pathways and Chemical Transformations

The this compound scaffold is ripe for the exploration of new chemical transformations. The presence of two distinct amino groups (one sterically hindered by the tert-butyl group) and the reactive pyridine ring allows for a multitude of derivatization strategies to create a diverse library of new compounds.

Future work will likely involve selective functionalization of the amino groups. For instance, reactions like the Goldberg amination could be adapted to introduce various aryl or alkyl groups, potentially leading to new classes of ligands or biologically active molecules. mdpi.com The exploration of reactions at the pyridine ring itself, such as electrophilic substitution or N-oxidation, could yield derivatives with altered electronic properties. Research into one-pot, multi-component reactions starting from simpler precursors could also provide efficient pathways to complex molecules based on this core structure. nih.govrsc.org Such synthetic explorations are crucial for generating novel candidates for drug discovery and materials science. For example, the synthesis of various 5-substituted pyridine-2,4-dicarboxylate derivatives has been shown to yield potent inhibitors for specific enzymes, a strategy that could be conceptually applied to the this compound framework. acs.org

Synergistic Effects in Hybrid Materials and Composites

The creation of hybrid materials, where organic molecules are combined with inorganic components, offers a pathway to materials with emergent properties. A significant area of interest is the use of pyridine derivatives in perovskite solar cells (PSCs). nrel.govrsc.org Additives like 4-tert-butylpyridine (B128874) are commonly used to passivate defects at the perovskite surface, improving device efficiency and stability. researchgate.netmdpi.commdpi.com this compound, with its additional amino group, could offer enhanced binding to the perovskite surface, potentially leading to superior passivation and performance.

Another promising avenue is the use of this compound as a ligand to build metal-organic frameworks (MOFs). MOFs constructed with pyridine-based ligands have been investigated as replacements for volatile additives in PSCs, enhancing thermal stability. researchgate.net The diamine functionality of this compound could enable the formation of robust, porous frameworks with interesting catalytic or gas-sorption properties. The synergistic interplay between the organic diamine and the inorganic components in these composites could lead to advancements in energy conversion, catalysis, and sensor technology.

Computational Design of Enhanced this compound Analogues for Specific Applications

Computational chemistry provides powerful tools for accelerating the discovery of new functional molecules. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) can be employed to predict the properties of yet-unsynthesized analogues of this compound. nih.govacs.org DFT calculations can elucidate the molecular geometry, electronic structure, and reactivity of novel derivatives, guiding synthetic efforts toward the most promising candidates. mdpi.com

For example, in drug discovery, computational docking could be used to screen a virtual library of this compound analogues against a specific biological target, such as an enzyme active site. scispace.comresearchgate.net This in silico screening can identify derivatives with high binding affinity, prioritizing them for synthesis and experimental testing. nih.gov In materials science, computational models can predict the electronic bandgap, charge mobility, and other key parameters of new derivatives, helping to design molecules with optimal properties for applications like organic electronics or solar cells. acs.org This rational, design-before-synthesis approach saves significant time and resources, enabling a more targeted exploration of the vast chemical space accessible from the this compound scaffold.

Table 2: Computationally Guided Design Strategies

| Application Area | Computational Method | Predicted Property | Desired Outcome |

|---|---|---|---|

| Medicinal Chemistry | Molecular Docking, MD | Binding affinity, conformational stability. | Potent and selective enzyme inhibitors or receptor modulators. |

| Organic Electronics | DFT, TD-DFT | HOMO/LUMO levels, charge mobility. | Efficient hole-transport materials or emitters for OLEDs. |

| Catalysis | DFT | Reaction energy barriers, intermediate stability. | Highly active and selective organocatalysts or ligands. |

Multi-disciplinary Research Collaborations to Address Complex Challenges

Realizing the full potential of this compound and its derivatives will necessitate collaborations across multiple scientific disciplines. The complexity of modern scientific challenges requires a multifaceted approach that transcends traditional research silos. researchgate.net

For instance, developing a new therapeutic agent based on this scaffold would require a team of synthetic chemists to create the molecules, medicinal chemists and biologists to test their efficacy and mechanism of action, and computational chemists to model their interactions. Similarly, creating a new functional material for solar cells would involve collaboration between materials scientists to fabricate and characterize devices, physicists to understand the device physics, and chemists to design and synthesize improved materials. nrel.gov These interdisciplinary efforts are essential for translating fundamental chemical discoveries into practical solutions for complex problems in medicine, energy, and technology. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.